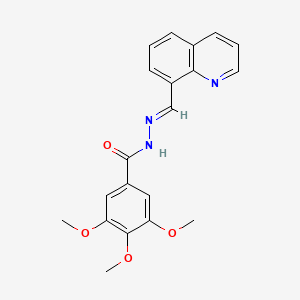
3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide often involves palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives. Such processes yield a range of compounds including quinoline derivatives, highlighting the versatility and reactivity of these molecular frameworks (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide has been elucidated through various techniques, including X-ray diffraction. For instance, a benzohydrazide derivative has been shown to exist in a trans conformation with respect to the C=N double bond, indicating specific stereochemical preferences and molecular conformations that could influence its chemical behavior (Horkaew et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can be complex and varied. For example, nucleophilic cyclization reactions with quinolone derivatives have been shown to lead to the formation of various fused heterocyclic systems, demonstrating the reactivity and potential for functionalization of these molecules (Othman, 2003).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Pathways : Various synthetic strategies have been employed to create compounds related to "3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide." For instance, cyclocondensation and palladium-catalyzed oxidative carbonylation have been utilized for the synthesis of partially hydrogenated pyrazoloquinolinones and quinoline derivatives, respectively, highlighting the versatility of synthetic approaches in accessing complex quinoline frameworks (Lipson et al., 2006; Costa et al., 2004).
Structural Elucidation : Detailed structural analysis of benzohydrazide derivatives, including X-ray diffraction studies, has contributed significantly to understanding the molecular conformation and interactions underlying their stability and reactivity. Such analyses provide essential insights into the design and development of novel compounds with tailored properties (Horkaew et al., 2011).
Potential Applications
Biological Activity : Some studies focus on evaluating the cytotoxic properties of benzohydrazide derivatives against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action, including apoptosis induction, has been explored in depth for specific compounds, suggesting a promising avenue for the development of novel therapeutic agents (Katiyar et al., 2015).
Antioxidant Activity : The antioxidant potential of compounds bearing the 3,4,5-trimethoxybenzyloxy group has been investigated, revealing high activity in radical scavenging assays. These findings underscore the relevance of structural features, such as the trimethoxybenzyloxy moiety, in modulating the antioxidant capabilities of synthetic compounds (Kareem et al., 2016).
Material Science Applications : The multifunctional properties of benzohydrazide derivatives, including their role as fluorescence sensors for metal ions and colorimetric sensors for anions in aqueous media, highlight their utility in environmental monitoring and bioimaging applications. The ability to detect Al³⁺ and CN⁻ selectively in various media demonstrates the potential of these compounds in developing sensitive and selective sensing platforms (Lee et al., 2014).
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-10-15(11-17(26-2)19(16)27-3)20(24)23-22-12-14-7-4-6-13-8-5-9-21-18(13)14/h4-12H,1-3H3,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWMEIISRLGUOC-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

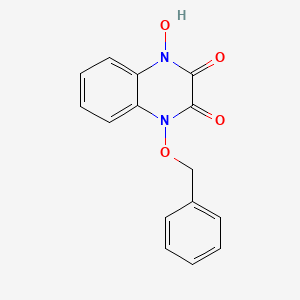
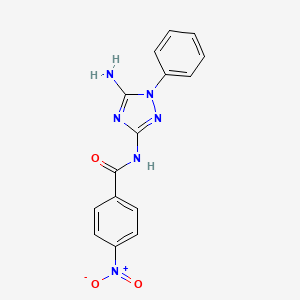
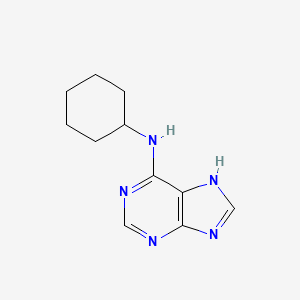
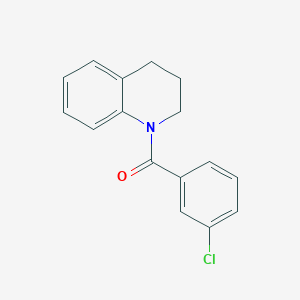
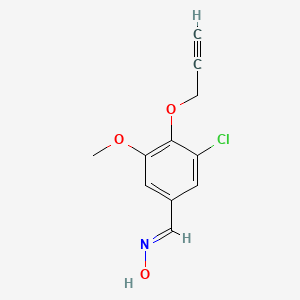

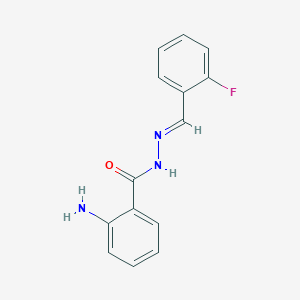
![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
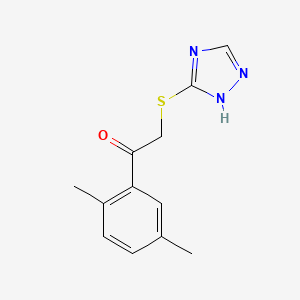
![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)